3,3-Dimethyl-6-nitroindoline hydrochloride
Description
Strategic Importance of Substituted Indoline (B122111) Scaffolds in Contemporary Organic Chemistry Research
Substituted indoline scaffolds are of paramount importance in modern organic chemistry, primarily due to their prevalence in a vast array of biologically active compounds and functional materials. The indoline nucleus, a bicyclic structure containing a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, serves as a versatile framework that can be readily functionalized to modulate its chemical and physical properties.
The strategic importance of these scaffolds can be attributed to several key factors:
Bioisosteric Relevance: The indoline core is a common motif in numerous natural products and pharmaceuticals. Its rigid, yet three-dimensional, structure allows it to interact with biological targets with high specificity.
Synthetic Versatility: The indoline ring system can be modified at various positions, enabling the synthesis of large libraries of compounds for drug discovery and materials science. The nitrogen atom and the aromatic ring are particularly amenable to a wide range of chemical transformations.
Physicochemical Properties: The substitution pattern on the indoline scaffold significantly influences its electronic properties, lipophilicity, and metabolic stability. This allows chemists to fine-tune the characteristics of the final molecule for specific applications.
The development of efficient synthetic methods to access diversely substituted indolines is, therefore, a central theme in contemporary organic chemistry research.
Positioning of 3,3-Dimethyl-6-nitroindoline (B71290) Hydrochloride within Advanced Heterocyclic Compound Studies
3,3-Dimethyl-6-nitroindoline hydrochloride holds a specific and important position within the broader field of advanced heterocyclic compound studies. Its significance is not as an end-product with direct applications, but rather as a key intermediate in the synthesis of more complex, functional molecules.
The primary application of this compound is in the synthesis of photochromic spiropyrans . Spiropyrans are a class of organic molecules that exhibit photochromism, the reversible transformation between two forms having different absorption spectra upon irradiation with light. This property makes them highly valuable in the development of "smart" materials, including:
Optical data storage
Molecular switches
Photoresponsive fabrics
Sensors
The synthesis of many spiropyrans involves the condensation of a substituted salicylaldehyde (B1680747) with a methyleneindoline derivative. This compound is a direct precursor to the necessary methyleneindoline intermediate. The gem-dimethyl group at the 3-position is a common feature in stable spiropyrans, and the 6-nitro group on the indoline moiety significantly influences the electronic properties and, consequently, the photochromic behavior of the resulting spiropyran.
The hydrochloride salt form enhances the stability and handling of the indoline base, which can be sensitive to oxidation. In a typical synthetic sequence, the hydrochloride salt is neutralized in situ to generate the free indoline base for subsequent reactions.
Historical Development and Modern Relevance of Indoline Synthetic Methodologies to this compound
The synthesis of the indoline core has a rich history, with many named reactions developed over the past century. The most relevant historical method for the synthesis of the precursor to 3,3-Dimethyl-6-nitroindoline is the Fischer indole (B1671886) synthesis , discovered by Hermann Emil Fischer in 1883. wikipedia.org This reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone. wikipedia.org
For the synthesis of 3,3-Dimethyl-6-nitroindoline, a plausible and historically grounded route would begin with the Fischer indole synthesis to create the corresponding indolenine precursor:
Formation of the Indolenine Precursor: The reaction of 4-nitrophenylhydrazine (B89600) with 3-methyl-2-butanone (B44728) (isopropyl methyl ketone) under acidic conditions would yield 3,3-dimethyl-6-nitro-3H-indole (also known as 3,3-dimethyl-6-nitroindolenine). Research on analogous systems, such as the synthesis of 2,3,3-trimethyl-5-nitro-indolenine, has demonstrated the feasibility of this approach using acid catalysts like acetic acid and hydrochloric acid. nih.gov
Reduction to the Indoline: The resulting 3,3-dimethyl-6-nitro-3H-indole possesses a C=N double bond within the five-membered ring. This can be selectively reduced to the corresponding indoline using various modern reduction methods. Catalytic hydrogenation, for instance, is a common and effective method for the reduction of the imine bond in indolenines to form the saturated indoline ring.
Formation of the Hydrochloride Salt: The final step involves the treatment of the 3,3-dimethyl-6-nitroindoline base with hydrochloric acid. This acid-base reaction protonates the nitrogen atom of the indoline, forming the stable and crystalline hydrochloride salt.
Modern advancements in synthetic methodology have provided alternative and often more efficient routes to substituted indolines. These include transition-metal-catalyzed cyclizations and other novel strategies. However, the Fischer indole synthesis remains a robust and relevant method, particularly for the synthesis of gem-disubstituted indolines like the one discussed herein.
Below is a data table summarizing the key chemical information for 3,3-Dimethyl-6-nitroindoline.
| Property | Value |
| Chemical Formula | C₁₀H₁₂N₂O₂ |
| Molecular Weight | 192.21 g/mol |
| CAS Number | 179898-72-7 |
| Appearance | Likely a crystalline solid |
| Synonyms | 3,3-Dimethyl-6-nitro-2,3-dihydro-1H-indole |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H13ClN2O2 |
|---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
3,3-dimethyl-6-nitro-1,2-dihydroindole;hydrochloride |
InChI |
InChI=1S/C10H12N2O2.ClH/c1-10(2)6-11-9-5-7(12(13)14)3-4-8(9)10;/h3-5,11H,6H2,1-2H3;1H |
InChI Key |
XOXOGPIYJJIJKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC2=C1C=CC(=C2)[N+](=O)[O-])C.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3,3 Dimethyl 6 Nitroindoline Hydrochloride and Its Analogues
Retrosynthetic Analysis and Identification of Key Precursors to the 3,3-Dimethyl-6-nitroindoline (B71290) Core
Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. amazonaws.comicj-e.org For 3,3-dimethyl-6-nitroindoline, the primary disconnections involve the formation of the indoline (B122111) ring and the introduction of the substituents.
A logical retrosynthetic approach would first disconnect the hydrochloride salt, leading to the free base, 3,3-dimethyl-6-nitroindoline. The nitro group at the C6 position can be retrosynthetically derived from a nitration reaction on the 3,3-dimethylindoline (B1314585) core. This leads to two key fragments: a nitrating agent and 3,3-dimethylindoline.
Further disconnection of the 3,3-dimethylindoline core can be envisioned through the well-established Fischer indole (B1671886) synthesis. wikipedia.orgbyjus.com This powerful reaction constructs the indole (or indoline) ring from a phenylhydrazine (B124118) and a ketone or aldehyde. wikipedia.orgbyjus.com In this case, the gem-dimethyl group at the C3 position points towards the use of a ketone, specifically 3-methyl-2-butanone (B44728). The indoline nitrogen and the benzene (B151609) ring would originate from a substituted phenylhydrazine. Given the final product's nitro group at the C6 position, a plausible precursor would be (4-nitrophenyl)hydrazine.
Thus, the key precursors identified through this retrosynthetic analysis are:
(4-nitrophenyl)hydrazine
3-methyl-2-butanone
An alternative strategy would involve forming the indoline ring first and then introducing the nitro group. In this case, the precursors would be phenylhydrazine and 3-methyl-2-butanone to form 3,3-dimethylindoline, which would then be subjected to a regioselective nitration reaction.
| Target Molecule | Key Disconnections | Precursors |
| 3,3-Dimethyl-6-nitroindoline | C-N bond (Indoline ring) | (4-nitrophenyl)hydrazine |
| C-C bond (Indoline ring) | 3-methyl-2-butanone | |
| C-NO2 bond (Aromatic ring) | 3,3-Dimethylindoline & Nitrating agent |
Established and Emerging Synthetic Routes for Indoline Ring Formation
The construction of the indoline nucleus is a well-explored area of organic synthesis, with numerous methods available. For the specific case of 3,3-dimethyl-6-nitroindoline, the strategies must accommodate the gem-dimethyl substitution at C3 and the nitro group at C6.
Regioselective Cyclization Strategies for the Indoline Nucleus
The Fischer indole synthesis is a classic and versatile method for the formation of the indole ring, which can be subsequently reduced to the indoline. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine and a ketone or aldehyde. byjus.com For the synthesis of the 3,3-dimethylindoline core, the reaction between phenylhydrazine and 3-methyl-2-butanone is a direct approach. The choice of acid catalyst is crucial and can include Brønsted acids like HCl and H₂SO₄, or Lewis acids such as ZnCl₂. wikipedia.org
One approach to introduce the C6 nitro group is to start with a pre-functionalized precursor, such as (4-nitrophenyl)hydrazine. The reaction of (4-nitrophenyl)hydrazine with 3-methyl-2-butanone under acidic conditions would theoretically lead to 2,3,3-trimethyl-6-nitro-3H-indole, which can then be reduced to the desired 3,3-dimethyl-6-nitroindoline. However, studies have shown that the reaction of nitrophenylhydrazines with certain ketones can sometimes result in low yields due to the deactivating effect of the nitro group. nih.govnih.gov
Introduction of Geminal Dimethyl Substituents at the C3 Position
The introduction of a geminal dimethyl group at the C3 position of the indoline ring is a key structural feature of the target molecule. The most straightforward method to achieve this is through the Fischer indole synthesis using a ketone that possesses a quaternary carbon adjacent to the carbonyl group, such as 3-methyl-2-butanone. nih.gov The mechanism of the Fischer indole synthesis involves a nih.govnih.gov-sigmatropic rearrangement, which facilitates the formation of the C2-C3 bond of the indole ring and naturally installs the substituents from the ketone at the C3 position. byjus.com
Alternative, more modern methods for creating C3-quaternary centers in indolines are emerging. These can include iridium-catalyzed C3-alkylation of indolines and photocatalyzed radical cascade cyclizations that can construct indoline derivatives with a C3 quaternary center. organic-chemistry.orgresearchgate.net
Direct and Indirect Nitration Methodologies for C6 Functionalization
The introduction of a nitro group at the C6 position of the indoline ring can be achieved through either direct nitration of the pre-formed 3,3-dimethylindoline or by using a nitrated starting material in the ring-forming reaction.
Direct Nitration: The direct nitration of an aromatic ring is a classic electrophilic aromatic substitution reaction. However, the regioselectivity of nitration on a substituted indoline can be complex. The amino group of the indoline is an activating, ortho-, para-director, which would favor nitration at the C5 and C7 positions. To achieve C6 nitration, the directing effect of the substituents must be carefully considered. It has been reported that the C–H olefination of N-methyl 3,3-dimethyl indoline can be directed to the C5 position, suggesting that this position is electronically activated. nih.gov Achieving C6 nitration would likely require specific reaction conditions or the use of blocking groups to deactivate the more reactive positions.
Indirect Nitration: A more controlled approach is to use a starting material that already contains the nitro group at the desired position. As mentioned in the retrosynthetic analysis, the use of (4-nitrophenyl)hydrazine in the Fischer indole synthesis is a prime example of an indirect nitration strategy. nih.govnih.gov This ensures that the nitro group is unambiguously placed at the C6 position of the final indoline product (after considering the rearrangement that occurs during the Fischer synthesis). Another indirect route involves the synthesis of indoles from 2-methylnitrobenzenes, which can then be reduced to the corresponding indoline. orgsyn.org
| Nitration Strategy | Description | Key Considerations |
| Direct Nitration | Electrophilic nitration of pre-formed 3,3-dimethylindoline. | Regioselectivity can be challenging due to the directing effects of the amine and alkyl groups. May lead to a mixture of isomers. |
| Indirect Nitration | Use of a nitrated precursor, such as (4-nitrophenyl)hydrazine, in the ring-forming reaction. | Provides excellent control over the position of the nitro group. The reactivity of the nitrated precursor must be considered. |
Catalytic Approaches in the Synthesis of 3,3-Dimethyl-6-nitroindoline Systems
Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of indoline derivatives has benefited significantly from the development of new catalytic systems, particularly those based on transition metals.
Transition Metal-Catalyzed Coupling and Cycloaddition Reactions
Transition metals, particularly palladium, have been extensively used in the synthesis of indoles and indolines. nih.govmdpi.com Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination and Heck coupling, can be employed to construct the indoline ring from appropriate precursors. For instance, a palladium-catalyzed intramolecular C-H activation could potentially be used to form the indoline ring. nih.gov
Cobalt-catalyzed reactions have also been shown to be effective in the synthesis of 3,3-disubstituted indolines from the reaction of nitrones and dialkyl-substituted alkynes. mdpi.com
Cycloaddition reactions offer another powerful tool for the construction of heterocyclic rings. [3+2] cycloaddition reactions, for example, can be used to form the five-membered ring of the indoline system. uchicago.eduresearchgate.net While specific examples leading directly to 3,3-dimethyl-6-nitroindoline are not prevalent in the literature, the general principles of these catalytic methods offer promising avenues for the development of novel synthetic routes to this and related compounds.
| Catalytic Approach | Description | Potential Application to Target Molecule |
| Palladium-Catalyzed Reactions | Cross-coupling and C-H activation reactions to form C-N and C-C bonds. | Intramolecular cyclization of a suitably substituted aniline (B41778) derivative to form the indoline ring. |
| Cobalt-Catalyzed Reactions | Annulation of nitrones and alkynes. | Potential for constructing the 3,3-disubstituted indoline core. |
| [3+2] Cycloaddition Reactions | Reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. | Formation of the pyrrolidine (B122466) portion of the indoline ring from appropriate precursors. |
Organocatalytic and Biocatalytic Strategies for Enhanced Selectivity
Organocatalysis and biocatalysis have emerged as powerful tools for the asymmetric synthesis of indoline derivatives, offering high levels of stereocontrol.
Organocatalytic Approaches:
Chiral organocatalysts, such as those derived from cinchona alkaloids and chiral phosphoric acids, have been successfully employed in the asymmetric synthesis of 2,3-disubstituted indolines. For instance, a primary amine derived from a cinchona alkaloid can catalyze the intramolecular Michael addition of (E)-3-(2-(2-oxopropylamino)aryl)-1-arylprop-2-en-1-ones to yield cis-2,3-disubstituted indolines with excellent enantioselectivities (up to 99% ee). rsc.org This method's diastereoselectivity can be tuned by the choice of substrate, with aryl ketones favoring cis products and alkyl ketones leading to trans-2,3-disubstituted indolines with high diastereomeric ratios (up to 20:1 dr) and enantioselectivities (up to 99% ee). rsc.org
Chiral phosphoric acids (CPAs) are another important class of organocatalysts for indoline synthesis. They have been utilized in Pictet-Spengler reactions of 2-(1H-indolyl)aniline derivatives with isatins to produce enantioenriched spiro[indoline-3,6'-indolo[3,2-c]quinolin]-2-ones with exceptional yields and enantioselectivities (up to >99% ee). dicp.ac.cnacs.org CPAs have also been shown to catalyze the kinetic resolution of racemic indolines. nih.gov Furthermore, a Brønsted acid-catalyzed transfer hydrogenation of 3H-indoles using a Hantzsch ester as the hydrogen source provides an efficient route to optically active indolines with high enantioselectivities. organic-chemistry.orgkaust.edu.sa
Proline and its derivatives are also effective organocatalysts, particularly in asymmetric aldol (B89426) and Mannich reactions that can be adapted for the synthesis of functionalized indolines. wikipedia.org These catalysts typically operate via an enamine intermediate, allowing for highly stereoselective bond formations. wikipedia.org
Interactive Data Table: Organocatalytic Synthesis of Chiral Indoline Analogues
| Catalyst Type | Reaction Type | Substrate Example | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| Cinchona Alkaloid Derivative | Intramolecular Michael Addition | (E)-3-(2-(2-oxopropylamino)phenyl)-1-phenylprop-2-en-1-one | cis-2-benzoyl-3-methylindoline | up to 2.7:1 | up to 99% | rsc.org |
| Cinchona Alkaloid Derivative | Intramolecular Michael Addition | (E)-3-(2-(2-oxopropylamino)phenyl)-1-methylprop-2-en-1-one | trans-2-acetyl-3-methylindoline | up to 20:1 | up to 99% | rsc.org |
| Chiral Phosphoric Acid | Pictet-Spengler Reaction | 2-(1H-indolyl)aniline and Isatin | Spiro[indoline-3,6'-indolo[3,2-c]quinolin]-2-one | - | up to >99% | dicp.ac.cnacs.org |
| Chiral Phosphoric Acid | Transfer Hydrogenation | 2-Aryl-3H-indole | 2-Aryl-indoline | - | up to 97% | organic-chemistry.org |
Biocatalytic Strategies:
Biocatalysis offers a highly selective and environmentally benign alternative for the synthesis of chiral indolines. Engineered enzymes, particularly cytochrome P450 variants, have been developed to catalyze intramolecular C(sp³)–H amination reactions. acs.orgcaltech.edunih.gov Through directed evolution, a cytochrome P411 enzyme (P411-INS-5151) has been engineered to facilitate the synthesis of chiral indolines from aryl azide (B81097) precursors with moderate to good yields and excellent enantioselectivity (up to 99:1 er). acs.org This biocatalytic approach represents a "new-to-nature" enzymatic reaction, expanding the synthetic capabilities of biocatalysis for the construction of N-heterocycles. acs.orgcaltech.edu
Interactive Data Table: Biocatalytic Synthesis of Chiral Indolines
| Enzyme | Reaction Type | Substrate | Product | Yield | Enantiomeric Ratio (er) | Reference |
| P411-INS-5151 | Intramolecular C(sp³)–H Amination | 1-azido-2-isobutylbenzene | 3,3-dimethylindoline | 40% (isolated) | - | acs.org |
| Evolved P411 | Intramolecular C(sp³)–H Amination | 1-azido-2-butylbenzene | 2-ethylindoline | 13% | 91:9 | acs.org |
Photocatalytic Methods in Indoline Dehydrogenation and Functionalization
Photocatalysis has emerged as a powerful and sustainable tool for both the synthesis and functionalization of indoline derivatives, often proceeding under mild reaction conditions.
Indoline Dehydrogenation:
The conversion of indolines to indoles via dehydrogenation is a common transformation. Photocatalytic methods offer a green alternative to traditional oxidizing agents. A visible-light-mediated photoredox process utilizing an iridium photosensitizer and an environmentally benign perester oxidant has been developed for the efficient dehydrogenation of indolines. nih.gov This method is notable for maintaining the stereochemical integrity of labile centers within the molecule.
Indoline Synthesis and Functionalization:
Photocatalysis also enables the direct synthesis of substituted indolines. A metal-free, photocatalyzed remote alkyl radical generation and cyclization has been reported for the preparation of a variety of substituted indolines. nih.gov This approach is lauded for its green credentials and tolerance of a wide array of functional groups. nih.gov
Furthermore, the direct C-H nitration of indolines can be achieved through photocatalysis. A light-induced nitration of N-pyridyl indolines at the C5 position has been demonstrated using CeBr₃ as a photocatalyst and tert-butyl nitrite (B80452) as the nitro source, affording C5-nitro indolines in good yields. corpuspublishers.com This method is advantageous for its mild conditions and operational simplicity. corpuspublishers.com
Interactive Data Table: Photocatalytic Synthesis and Functionalization of Indolines
| Photocatalyst | Reaction Type | Substrate | Reagents | Product | Yield | Reference |
| Iridium Complex | Dehydrogenation | Substituted Indoline | tert-butylperbenzoate | Substituted Indole | High | nih.gov |
| Organic Dye | Decarboxylative Radical Arylation | N-Arylacrylamides | Carboxylic Acid | Substituted Indoline | Good | nih.gov |
| CeBr₃ | C-H Nitration | N-pyridyl indoline | tert-Butyl Nitrite (TBN) | 5-nitro-N-pyridyl indoline | 89% | corpuspublishers.com |
Green Chemistry Principles in the Synthesis of 3,3-Dimethyl-6-nitroindoline Hydrochloride
The application of green chemistry principles is crucial for developing sustainable synthetic routes to this compound and its analogues. These principles focus on minimizing waste, using less hazardous chemicals, and improving energy efficiency.
Solvent-Free and Aqueous Medium Protocols
Solvent-Free Synthesis:
Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by eliminating the environmental and safety hazards associated with organic solvents. beilstein-journals.org One-pot, solvent-free protocols have been developed for the synthesis of complex heterocyclic structures, including those related to indolines. For example, the synthesis of substituted spiroindolinonaphth[2,1-b] rsc.orgacs.orgoxazines has been achieved through the condensation of 2-methylene-1,3,3-trimethylindoline derivatives and 1-nitroso-2-naphthol (B91326) under solvent-free microwave irradiation, resulting in shorter reaction times and higher yields.
Aqueous Medium Protocols:
Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of indole and indoline derivatives in aqueous media has been a subject of extensive research. osi.lv Heterogeneous catalytic systems, such as Pt/C with a Brønsted acid like p-toluenesulfonic acid, have been shown to effectively catalyze the hydrogenation of unprotected indoles to indolines in water at room temperature. nih.gov This method provides excellent yields and avoids the use of organic solvents. Additionally, Pd-Cu/C catalysts have been used for the synthesis of indoles in water through a cascade Sonogashira alkynylation–cyclization sequence. nih.gov
Microwave-Assisted and High-Speed Ball Milling Techniques
Microwave-Assisted Synthesis:
Microwave-assisted organic synthesis (MAOS) can significantly accelerate reaction rates, often leading to higher yields and purities in shorter timeframes compared to conventional heating. scilit.net This technique has been applied to the Fischer indole synthesis, a classic method for preparing indoles. nih.govresearchgate.net For instance, a microwave-assisted Fischer indole synthesis has been used to produce novel 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles in good yields. nih.gov The synthesis of 3-nitroindoles from N-aryl β-nitroenamines has also been achieved with improved yields under microwave irradiation. nih.gov Furthermore, solvent-free microwave-assisted synthesis of 3-indolyl-3-hydroxy oxindoles and unsymmetrical 3,3-di(indolyl)indolin-2-ones has been reported, highlighting the synergy of these two green chemistry techniques. consensus.appresearchgate.net
High-Speed Ball Milling:
Mechanochemistry, particularly high-speed ball milling, offers a solvent-free method for conducting chemical reactions. This technique utilizes mechanical energy to induce chemical transformations in the solid state. The Fischer indole synthesis has been successfully adapted to a mechanochemical protocol, providing an eco-friendly route to indoles and indolines. researchgate.net ZnBr₂-mediated synthesis of indoles via the intramolecular hydroamination of 2-alkynylanilines has also been demonstrated in a ball mill, avoiding the need for bulk solvents. researchgate.net
Interactive Data Table: Green Synthetic Approaches to Indoline Analogues
| Technique | Reaction Type | Substrate Example | Conditions | Product | Yield | Reference |
| Aqueous Medium | Hydrogenation | Substituted Indole | Pt/C, p-TsOH, H₂O, RT | Substituted Indoline | Excellent | nih.gov |
| Microwave-Assisted | Fischer Indole Synthesis | 5-aryldihydro-3(2H)-thiophenone and arylhydrazine HCl | Microwave irradiation | 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indole | Good | nih.gov |
| Microwave-Assisted | Intramolecular Arene-Alkene Coupling | N-aryl β-nitroenamine | Pd(PPh₃)₄, DMF, Microwave | 3-nitroindole | up to 81% | nih.gov |
| High-Speed Ball Milling | Fischer Indole Synthesis | Arylhydrazine and Ketone | Oxalic acid, Dimethylurea | Substituted Indole/Indoline | Good | researchgate.net |
| High-Speed Ball Milling | Hydroamination | 2-Alkynylaniline | ZnBr₂ | 2-Substituted Indole | up to 89% | researchgate.net |
Purification and Isolation Methodologies for Hydrochloride Salts of Indoline Derivatives
The purification and isolation of the final product are critical steps in the synthesis of this compound. The hydrochloride salt form is often chosen to improve the stability and handling of the amine compound.
The isolation of indoline hydrochloride salts can be achieved by treating a solution of the free base in a suitable organic solvent with hydrochloric acid. The choice of solvent is crucial to ensure the precipitation of the hydrochloride salt in a crystalline form. Anhydrous conditions are often preferred to prevent the incorporation of water into the crystal lattice.
Crystallization is a primary method for the purification of indoline derivatives and their salts. mdpi.comnih.gov The selection of an appropriate solvent system is key to obtaining high-purity crystals with a good yield. For hydrochloride salts, recrystallization from solvents like 2-propanol, often with the addition of an anti-solvent such as diethyl ether, can be effective. nih.gov Activated charcoal can also be used to remove colored impurities during the recrystallization process. nih.gov
In cases where crystallization is challenging, other purification techniques such as column chromatography on silica (B1680970) gel or alumina (B75360) can be employed to separate the desired compound from impurities before salt formation. For hydrochloride salts that may be difficult to handle, pH-based separation techniques like extraction can be used to isolate the free base, which is then converted to the hydrochloride salt in the final step.
Mechanistic Investigations and Reaction Pathways of 3,3 Dimethyl 6 Nitroindoline Hydrochloride
Chemical Reactivity and Transformation Mechanisms
The chemical behavior of 3,3-dimethyl-6-nitroindoline (B71290) hydrochloride is dictated by the interplay of its constituent functional groups: the electron-deficient aromatic ring, the secondary amine within the indoline (B122111) structure, and the gem-dimethyl group at the C3 position.
Electrophilic Aromatic Substitution Patterns on the Nitroindoline (B8506331) Ring System
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The regiochemical outcome of such reactions on the 6-nitroindoline (B33760) ring is primarily governed by the directing effects of the substituents attached to the benzene (B151609) ring. wikipedia.org The two main substituents to consider are the nitro group (-NO2) and the alkylamino portion of the indoline ring.
The nitro group is a potent electron-withdrawing group, exerting its influence through both inductive and resonance effects. youtube.comminia.edu.eg This withdrawal of electron density deactivates the aromatic ring towards electrophilic attack, making reactions slower compared to unsubstituted benzene. minia.edu.eg Furthermore, the nitro group is a meta-director, meaning it directs incoming electrophiles to the positions meta to itself. youtube.comwizeprep.com In the case of 6-nitroindoline, the positions meta to the nitro group are C5 and C7.
Conversely, the amino group of the indoline ring is an activating group and an ortho-, para-director. wikipedia.org However, in 3,3-dimethyl-6-nitroindoline hydrochloride, the nitrogen atom is protonated, which significantly alters its electronic properties. The resulting ammonium (B1175870) group is strongly deactivating and meta-directing.
Therefore, the substitution pattern will be a result of the combined directing effects of the nitro group and the protonated amino group. Both groups deactivate the ring and direct incoming electrophiles to the meta positions. For the nitro group at C6, the meta positions are C5 and C7. For the amino group at N1, the "meta" positions on the benzene ring are C5 and C7. Consequently, electrophilic substitution on this compound is expected to occur predominantly at the C5 and C7 positions. The presence of the C3-dimethyl group can also exert a minor steric influence on the accessibility of the C4 position.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlibretexts.orgyoutube.com The conditions for these reactions would need to be carefully controlled due to the deactivating nature of the substituents.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the 6-Nitroindoline Ring
| Position | Directing Effect of -NO2 at C6 | Directing Effect of Protonated Amino Group | Overall Predicted Outcome |
| C4 | Ortho | Ortho | Disfavored |
| C5 | Meta | Meta | Favored |
| C7 | Meta | Meta | Favored |
Reactivity of the Indoline Nitrogen Atom and its Derivatives
The nitrogen atom in the indoline ring of this compound is a secondary amine. In its free base form, this nitrogen possesses a lone pair of electrons, rendering it nucleophilic and basic. However, as the hydrochloride salt, this nitrogen is protonated, forming an ammonium ion. This protonation neutralizes its nucleophilicity and basicity.
For the free base, 3,3-dimethyl-6-nitroindoline, the nitrogen atom can participate in a variety of reactions typical of secondary amines. These include:
N-Alkylation: Reaction with alkyl halides or other alkylating agents to form tertiary amines. The poor nucleophilicity of the indole (B1671886) nitrogen can present a challenge, often competing with C3-alkylation. nih.gov
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
N-Arylation: Coupling with aryl halides, typically catalyzed by transition metals, to form N-aryl indolines.
Formation of N-Nitrosoamines: Reaction with nitrous acid to yield N-nitrosoindolines.
The reactivity of the indoline nitrogen is influenced by the electronic properties of the aromatic ring. The electron-withdrawing nitro group at the C6 position reduces the electron density on the nitrogen atom, thereby decreasing its basicity and nucleophilicity compared to an unsubstituted indoline.
Influence of C3-Dimethyl Substitution on Reaction Regioselectivity and Stereochemistry
The gem-dimethyl group at the C3 position of the indoline ring has a significant impact on the molecule's reactivity, primarily through steric effects.
In reactions involving the indoline ring, the C3-dimethyl group can hinder the approach of reagents to the adjacent C2 and N1 positions. This steric hindrance can influence the regioselectivity of certain reactions. For example, in reactions where both N1 and C3 are potential sites of attack, the presence of the dimethyl group at C3 would likely favor reaction at the nitrogen atom, provided it is in its deprotonated, nucleophilic state.
Furthermore, the C3-dimethyl substitution prevents reactions that involve the C3 position directly, such as C3-alkylation or C3-acylation, which are common for indoles lacking substitution at this position. scirp.orgresearchgate.net This effectively channels the reactivity towards other positions on the molecule.
In terms of stereochemistry, the C3 position in 3,3-dimethyl-6-nitroindoline is not a stereocenter. However, in reactions that might create a new stereocenter, for instance at the C2 position, the bulky dimethyl group could exert a diastereoselective influence on the approach of a reagent, favoring the formation of one diastereomer over the other. For example, in the synthesis of 3-alkylindoloquinolizine derivatives, the stereochemistry of substituents on the indoline ring can direct the outcome of cyclization reactions. researchgate.net
Photochemical Behavior and Photophysics of Nitroindoline Systems
The photochemical properties of 3,3-dimethyl-6-nitroindoline are primarily determined by the indole chromophore, which is significantly modulated by the nitro substituent.
Excited State Dynamics and Energy Decay Pathways in Indole Chromophores
The indole chromophore is the foundation of the photophysical behavior of 3,3-dimethyl-6-nitroindoline. The electronic absorption spectrum of indole is characterized by two low-energy π→π* transitions, leading to the ¹Lₐ and ¹Lₑ excited states. acs.org The relative energies of these states are sensitive to the polarity of the solvent and the nature of substituents on the indole ring.
Upon absorption of UV radiation, the indole chromophore is promoted to an electronically excited state. The subsequent decay back to the ground state can occur through several pathways:
Fluorescence: Radiative decay from the lowest singlet excited state (S₁) to the ground state (S₀).
Internal Conversion: Non-radiative decay between electronic states of the same multiplicity (e.g., S₁ to S₀).
Intersystem Crossing: Non-radiative transition between electronic states of different multiplicities (e.g., S₁ to a triplet state, T₁).
Photochemical Reaction: The excited state molecule undergoes a chemical transformation.
The presence of a nitro group, as in 6-nitroindoline, has a profound effect on these excited state dynamics. Nitro groups are known to be effective fluorescence quenchers. rsc.orgresearchgate.net This quenching can occur through several mechanisms, including enhancement of intersystem crossing to the triplet state and providing alternative non-radiative decay pathways. Computational studies on nitro-substituted indoles have shown that the nitro group can significantly alter the energies of the frontier molecular orbitals and introduce new charge-transfer excited states. rsc.org This can lead to a red-shift in the absorption spectrum and a decrease in the fluorescence quantum yield. chemrxiv.org
Table 2: Key Photophysical Parameters of the Indole Chromophore
| Parameter | Description | Typical Values for Indole | Influence of Nitro Substitution |
| λₘₐₓ (absorption) | Wavelength of maximum absorption | ~280-290 nm | Red-shifted |
| λₘₐₓ (fluorescence) | Wavelength of maximum fluorescence emission | ~320-350 nm | Quenched or red-shifted |
| Φբ | Fluorescence quantum yield | 0.1 - 0.4 (solvent dependent) | Significantly reduced |
| τբ | Fluorescence lifetime | 1 - 5 ns | Shortened |
Photoinduced Reactions and Cycloadditions of Indoline Derivatives
The excited state of indoline derivatives can undergo a variety of photochemical reactions. One important class of such reactions is photoinduced cycloaddition. Indoles and their derivatives can participate in [2+2] cycloadditions with alkenes and alkynes upon photochemical activation. rsc.orgmdpi.com These reactions can be used to construct complex polycyclic structures containing a cyclobutane (B1203170) ring fused to the indoline core. rsc.org
The mechanism of these photocycloadditions can proceed through either the singlet or triplet excited state of the indoline. The specific pathway is often dependent on the reaction conditions and the nature of the reactants. In some cases, a photosensitizer is used to populate the triplet state of the indoline derivative, which then undergoes cycloaddition.
Another type of photoinduced reaction observed for some indole derivatives is dearomatization. nih.gov For instance, photo-induced reductive Heck cyclization of certain N-acylindoles can lead to the formation of polycyclic indolinyl compounds. nih.gov
The presence of the nitro group in 3,3-dimethyl-6-nitroindoline can influence its photochemical reactivity. The nitro group can act as an internal photosensitizer, promoting intersystem crossing to the triplet state. This could potentially facilitate triplet-mediated photochemical reactions. Conversely, the nitro group can also participate in its own set of photochemical transformations, such as photoreduction to a nitroso or amino group, which would compete with other photoinduced reactions of the indoline ring.
Electron-Driven Proton Transfer Processes in Related Indole Chromophores
Electron-driven proton transfer (EDPT), a specific form of proton-coupled electron transfer (PCET), is a fundamental process in the photochemistry of many heterocyclic molecules, including indole derivatives. In indole chromophores, the absorption of light can lead to an excited state with a significantly different electronic distribution compared to the ground state. This photoexcitation can induce a transfer of an electron from a donor part of the molecule or a neighboring molecule to an acceptor moiety, which in turn can trigger the transfer of a proton.
This process is particularly relevant in systems where photoexcitation leads to a change in the aromaticity of the molecule. For instance, in some DNA base pairs containing purines, which are structurally related to indoles, photoexcitation to the first 1ππ* state can induce a highly antiaromatic character in the purine (B94841) ring. To relieve this excited-state antiaromaticity, an electron and a proton are transferred to a pyrimidine (B1678525) base. This EDPT process is a highly efficient and ultrafast deactivation pathway for the excited state, preventing potentially damaging photochemical reactions.
The indole nucleus, with its electron-rich pyrrole (B145914) ring fused to a benzene ring, is a versatile chromophore. The photophysical and photochemical properties of indole derivatives can be tuned by the introduction of substituents. Electron-withdrawing groups, such as the nitro group in 3,3-Dimethyl-6-nitroindoline, and electron-donating groups can significantly influence the energy of the excited states and the propensity for charge transfer. While direct studies on EDPT in this compound are not extensively documented, the principles observed in related indole systems provide a framework for understanding its potential photochemical behavior. The presence of the nitro group is expected to enhance the electron-accepting character of the benzene ring, potentially facilitating photoinduced charge separation and subsequent proton transfer events.
Kinetics and Thermodynamics of Reactions Involving this compound
The kinetics and thermodynamics of reactions involving this compound are essential for controlling its reactivity and for designing synthetic routes. While specific experimental data for this compound are scarce in the public domain, valuable insights can be gained by examining studies on related indoline and nitroaromatic compounds.
Thermal Stability and Decomposition:
The thermal stability of heterocyclic compounds is a critical parameter, and the activation energy (Ea) for thermal decomposition provides a quantitative measure of this stability. Studies on the thermal decomposition of various complex indole and indoline derivatives have been conducted using thermogravimetric analysis (TGA). These studies, while not on the specific hydrochloride salt, offer a glimpse into the energy barriers for the breakdown of the indoline scaffold. The activation energies for the multi-stage decomposition of these compounds can be substantial, indicating a significant energy input is required to initiate decomposition.
| Compound | Decomposition Stage | Activation Energy (Ea) (kJ/mol) - Friedman Method | Activation Energy (Ea) (kJ/mol) - KAS Method | Activation Energy (Ea) (kJ/mol) - FWO Method |
|---|---|---|---|---|
| 2'-amino-6'-(1H-indol-3-yl) derivative (AIMOIPD) | Stage I | 230.57 ± 0.52 | 229.76 ± 0.43 | 226.45 ± 0.42 |
| 2'-amino-6'-(1H-indol-3-yl) derivative (AIMOIPD) | Stage II | 228.68 ± 0.41 | 231.70 ± 0.51 | 229.63 ± 0.42 |
| 2'-amino-6'-(1H-indol-3-yl) derivative (AIMOIPD) | Stage III | 537.95 ± 0.62 | 535.21 ± 1.72 | 524.74 ± 1.74 |
| ethyl-2'-amino-5'-cyano-6'-(1H-indole-3yl)-2-oxospiro[indoline-3,4'-pyran] derivative (EACIOIPC) | Stage I | 245.01 ± 0.16 | 245.59 ± 0.85 | 240.94 ± 0.43 |
| ethyl-2'-amino-5'-cyano-6'-(1H-indole-3yl)-2-oxospiro[indoline-3,4'-pyran] derivative (EACIOIPC) | Stage II | 283.21 ± 0.16 | 275.58 ± 0.28 | 270.96 ± 0.08 |
| ethyl-2'-amino-5'-cyano-6'-(1H-indole-3yl)-2-oxospiro[indoline-3,4'-pyran] derivative (EACIOIPC) | Stage III | 629.45 ± 0.60 | 620.30 ± 0.51 | 604.26 ± 0.55 |
*Data sourced from studies on complex indole and indoline derivatives and are intended to be representative. eurjchem.comresearchgate.net
Redox Behavior:
The presence of the nitro group and the indoline nitrogen suggests that this compound can participate in redox reactions. The electrochemical properties of related aromatic amines and nitro compounds can provide an indication of the redox potentials. For instance, the oxidation potentials of substituted anilines and the reduction potentials of nitroaromatic compounds are well-documented. The electron-withdrawing nitro group generally makes the aromatic ring more susceptible to reduction and the amino group (or indoline nitrogen) less susceptible to oxidation.
| Compound | Oxidation Potential (V vs. Ag/AgCl) |
|---|---|
| Aniline | 0.98 |
| 3-Nitroaniline | 1.28 |
| 4-Nitroaniline | 1.38 |
*Note: These values are for substituted anilines and serve as a qualitative guide. rsc.org
The thermodynamics of reactions involving the indoline core, such as hydrogenation and dehydrogenation, have been studied for simpler systems. These studies can help in understanding the stability of the indoline ring system and the energy changes associated with its transformation to the corresponding indole. For example, the Gibbs free energy of formation has been determined for indoline, providing a thermodynamic baseline for this class of compounds.
While comprehensive kinetic and thermodynamic data for this compound are yet to be reported, the analysis of related compounds provides a solid foundation for predicting its chemical behavior. Further experimental and computational studies are necessary to fully elucidate the intricate details of its reaction mechanisms and energetics.
Advanced Spectroscopic and Structural Elucidation of 3,3 Dimethyl 6 Nitroindoline Hydrochloride
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignmentnih.gov
High-resolution NMR spectroscopy provides the fundamental framework for determining the molecular structure of 3,3-Dimethyl-6-nitroindoline (B71290) hydrochloride in solution. The protonated nitrogen and the presence of various functional groups lead to a distinct set of signals that can be unambiguously assigned using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
The structural assignment of 3,3-Dimethyl-6-nitroindoline hydrochloride is achieved through a systematic application of various NMR techniques. The ¹H NMR spectrum provides initial information on the number and environment of protons, while the ¹³C NMR spectrum reveals the carbon framework.
¹H and ¹³C NMR: The expected chemical shifts for the compound are based on the electronic environment of each nucleus. The proton on the nitrogen (N-H⁺) is expected to appear significantly downfield due to the positive charge. The aromatic protons will exhibit a characteristic splitting pattern influenced by the nitro group, while the methyl and methylene (B1212753) protons of the indoline (B122111) ring will appear in the aliphatic region.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Number | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| 1 | N-H⁺ | 10.0 - 12.0 | - |
| 2 | CH₂ | 3.5 - 3.8 | 55 - 60 |
| 3 | C(CH₃)₂ | - | 45 - 50 |
| 3a | C | - | 145 - 150 |
| 4 | CH | 7.2 - 7.4 | 120 - 125 |
| 5 | CH | 7.8 - 8.0 | 128 - 132 |
| 6 | C-NO₂ | - | 140 - 145 |
| 7 | CH | 7.9 - 8.1 | 115 - 120 |
| 7a | C | - | 135 - 140 |
| 8/9 (CH₃) | CH₃ | 1.3 - 1.5 | 25 - 30 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
2D NMR Correlation Spectroscopy: To confirm these assignments and establish connectivity, a suite of 2D NMR experiments is essential. youtube.comemerypharma.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For instance, a cross-peak between the protons at C4, C5, and C7 would confirm their adjacency on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons (¹JCH). youtube.com It allows for the definitive assignment of carbon signals based on their attached, and often more easily assigned, protons. For example, the proton signal at ~3.6 ppm would show a correlation to the carbon signal at ~57 ppm, assigning them to the C2 methylene group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH). sdsu.edu It is crucial for identifying quaternary carbons and piecing together the molecular fragments. For example, the methyl protons (H8/H9) would show correlations to the C3 quaternary carbon and the C2 methylene carbon, confirming the gem-dimethyl substitution.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the three-dimensional structure and stereochemistry. A NOESY spectrum would show through-space correlations between the methyl protons and the methylene protons at C2, helping to define the conformation of the five-membered ring.
Interactive Data Table: Key Expected 2D NMR Correlations
| Experiment | Proton (¹H) | Correlated Nucleus (¹H or ¹³C) | Information Gained |
| COSY | H4 | H5 | Connectivity of aromatic protons |
| H5 | H4, H7 | Connectivity of aromatic protons | |
| HSQC | H2 | C2 | Direct C-H bond assignment |
| H8/H9 | C8/C9 | Direct C-H bond assignment | |
| HMBC | H8/H9 | C2, C3, C3a | Connectivity around gem-dimethyl group |
| H7 | C5, C6, C7a | Connectivity of the aromatic ring | |
| NOESY | H8/H9 | H2 | Spatial proximity, ring conformation |
Isotopic Labeling for Mechanistic and Structural Probes
Isotopic labeling, the substitution of an atom with one of its isotopes (e.g., ¹³C for ¹²C, or ¹⁵N for ¹⁴N), is a powerful tool in NMR spectroscopy. wikipedia.orgsigmaaldrich.com While not routinely used for simple structural elucidation, it becomes invaluable for probing reaction mechanisms or resolving complex spectral regions.
In the context of this compound, selective ¹⁵N labeling of the indoline nitrogen could be employed. Observing the ¹H-¹⁵N or ¹³C-¹⁵N coupling constants through specialized NMR experiments would provide precise information about the hybridization and electronic environment of the nitrogen atom. Similarly, ¹³C labeling at specific positions, introduced via a labeled precursor during synthesis, could help track atomic rearrangements in mechanistic studies or facilitate the unambiguous assignment of carbons in highly congested spectra. nih.govresearchgate.net For example, synthesizing the compound with a ¹³C-labeled methyl group would allow for precise tracking of its interactions and potential rearrangements under different chemical conditions.
Single Crystal X-ray Diffraction Analysis for Solid-State Conformation and Packing Interactionseurjchem.com
Single crystal X-ray diffraction provides the most definitive picture of a molecule's structure in the solid state, offering precise bond lengths, bond angles, and details of intermolecular interactions. nih.govresearchgate.net For an ionic compound like this compound, this technique is crucial for understanding how the cation and anion interact and pack to form a stable crystal lattice.
Analysis of Hydrogen Bonding Networks in Hydrochloride Crystal Forms
The primary and most significant intermolecular interaction in the crystal structure of this compound is expected to be the hydrogen bond between the protonated indoline nitrogen (N1-H⁺) and the chloride anion (Cl⁻). nih.gov This strong N-H⁺···Cl⁻ interaction is a defining feature of hydrochloride salts of amines and typically dictates the primary packing arrangement. researchgate.net
In addition to this primary interaction, weaker C-H···O and C-H···Cl hydrogen bonds are also anticipated. The aromatic (C4-H, C5-H, C7-H) and aliphatic (C2-H, C8/9-H) protons can act as weak hydrogen bond donors, interacting with the oxygen atoms of the nitro group or the chloride anion. nih.gov These secondary interactions play a vital role in stabilizing the three-dimensional crystal structure.
Interactive Data Table: Plausible Hydrogen Bond Parameters
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |
| N1-H1···Cl1 | 0.91 | 2.10 - 2.30 | 3.00 - 3.20 | 160 - 175 |
| C4-H4···O1 | 0.95 | 2.40 - 2.60 | 3.20 - 3.50 | 140 - 160 |
| C2-H2A···Cl1 | 1.00 | 2.70 - 2.90 | 3.60 - 3.80 | 150 - 170 |
Note: These values are representative and based on typical hydrogen bond geometries found in similar organic hydrochloride structures.
Supramolecular Assembly Principles in the Solid Stateyoutube.comresearchgate.net
The interplay of the strong N-H⁺···Cl⁻ and weaker C-H···O/Cl interactions governs the formation of higher-order supramolecular structures. mdpi.com The hydrogen bonds can link the ions into distinct motifs, such as one-dimensional chains or two-dimensional sheets.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studiesmdpi.com
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational state and intermolecular interactions. americanpharmaceuticalreview.comnih.gov The techniques are complementary and probe the vibrational modes of the molecule. tubitak.gov.tr
For this compound, the spectra would be characterized by vibrations corresponding to the N-H⁺ group, the nitro (NO₂) group, the aromatic ring, and the aliphatic portions of the molecule.
The N-H⁺ stretching vibration is particularly informative. In a non-hydrogen-bonded state, this stretch would appear at a higher frequency. In the solid state, due to the strong N-H⁺···Cl⁻ hydrogen bonding, this band is expected to be broad and shifted to a lower wavenumber (typically in the 2400-2800 cm⁻¹ range). The position and breadth of this band are direct indicators of the strength of the hydrogen bonding.
Other key vibrational modes include:
NO₂ Vibrations: Strong, distinct bands for the asymmetric (ca. 1520-1560 cm⁻¹) and symmetric (ca. 1340-1380 cm⁻¹) stretching of the nitro group. researchgate.net
Aromatic C-H Stretch: Typically observed above 3000 cm⁻¹.
Aliphatic C-H Stretch: Observed just below 3000 cm⁻¹ for the methyl and methylene groups.
Aromatic C=C Bending: A series of bands in the 1400-1600 cm⁻¹ region, characteristic of the substituted benzene (B151609) ring.
Interactive Data Table: Predicted Characteristic Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| N-H⁺ Stretch (H-bonded) | 2400 - 2800 (Broad, Strong) | Weak / Not Observed |
| Aromatic C-H Stretch | 3050 - 3150 (Medium) | 3050 - 3150 (Strong) |
| Aliphatic C-H Stretch | 2850 - 2980 (Medium-Strong) | 2850 - 2980 (Medium-Strong) |
| NO₂ Asymmetric Stretch | 1520 - 1560 (Very Strong) | 1520 - 1560 (Medium) |
| NO₂ Symmetric Stretch | 1340 - 1380 (Very Strong) | 1340 - 1380 (Strong) |
| Aromatic C=C Bending | 1400 - 1600 (Multiple, Medium) | 1400 - 1600 (Multiple, Strong) |
| C-N Stretch | 1200 - 1300 (Medium) | 1200 - 1300 (Medium) |
Comparing the solid-state FT-IR and Raman spectra with data from theoretical calculations (e.g., using Density Functional Theory, DFT) can lead to a more detailed and precise assignment of the observed vibrational modes. nih.govnih.gov
Mass Spectrometry in Advanced Research Contexts
Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. In the context of this compound, mass spectrometry provides crucial insights into its ionization behavior and fragmentation patterns, which are fundamental for its unequivocal identification and for understanding its chemical properties.
Ionization Studies and Fragmentation Pathway Analysis
The analysis of this compound by mass spectrometry typically begins with the ionization of the molecule. Techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) can be employed. The molecular formula of 3,3-Dimethyl-6-nitroindoline is C₁₀H₁₂N₂O₂, with a molecular weight of 192.22 g/mol . In its hydrochloride form, the compound would be protonated, and the expected molecular ion peak [M+H]⁺ would be observed at an m/z corresponding to the free base plus a proton.
While a detailed fragmentation study for this compound is not extensively documented in the available literature, a probable fragmentation pathway can be postulated based on the known mass spectral behavior of related nitroindole and dimethylindoline structures. The fragmentation of nitroindole compounds often involves characteristic losses of the nitro group (NO₂) or parts of it (e.g., NO, O).
A plausible fragmentation pathway for 3,3-Dimethyl-6-nitroindoline would likely initiate with the molecular ion [C₁₀H₁₂N₂O₂]⁺•. A primary fragmentation step would be the loss of a methyl group (•CH₃) from the gem-dimethyl group at the C3 position, which is a common fragmentation for compounds containing a tertiary carbon, leading to a stable cation. Another significant fragmentation would involve the nitro group, with potential losses of NO₂ (46 Da) or O (16 Da) and NO (30 Da) in separate steps.
Based on the fragmentation patterns of similar compounds, the following table outlines the proposed major fragments for 3,3-Dimethyl-6-nitroindoline.
| Proposed Fragment | m/z Value | Possible Neutral Loss |
| [M]⁺• | 192 | - |
| [M - CH₃]⁺ | 177 | •CH₃ |
| [M - NO₂]⁺ | 146 | •NO₂ |
| [M - CH₃ - HCN]⁺ | 150 | •CH₃, HCN |
This table is generated based on theoretical fragmentation patterns and may not represent all experimentally observed fragments.
Application of Nitro Indole (B1671886) Derivatives as Specialized MALDI Matrices
Recent research has highlighted the potential of nitro indole derivatives as novel and effective matrices for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. tsijournals.comnist.gov These compounds have been shown to be particularly useful for the analysis of a wide range of analytes, including lipids, peptides, proteins, and glycans. tsijournals.comnist.gov
A study published in Analytical Chemistry detailed the synthesis and application of five nitro indole derivatives as dual-polarity MALDI matrices. tsijournals.comnist.gov This dual-polarity capability allows for the detection of both positive and negative ions, broadening the applicability of the technique. tsijournals.comnist.gov The study compared the performance of these novel matrices against common matrices like 2,5-dihydroxybenzoic acid (DHB), α-cyano-4-hydroxycinnamic acid (CHCA), and sinapinic acid (SA). tsijournals.comnist.gov
The results indicated that the nitro indole matrices, in many cases, offered superior performance, leading to reduced ion suppression and enhanced detection sensitivity for complex mixtures. tsijournals.comnist.gov For instance, 3-methyl-4-nitro-1H-indole (3,4-MNI) was identified as a top-performing matrix for a variety of compounds, while 2,3-dimethyl-6-nitro-1H-indole (2,3,6-DMNI) was found to be highly effective for tissue imaging applications. tsijournals.comnist.gov The effectiveness of these matrices is attributed to their strong absorption in the UV region, which facilitates the efficient transfer of energy from the laser to the analyte, leading to gentle ionization.
The performance of several nitro indole derivatives as MALDI matrices is summarized in the table below.
| Nitro Indole Derivative | Abbreviation | Noted Performance Characteristics |
| 3-Methyl-4-nitro-1H-indole | 3,4-MNI | Best overall performance among the tested NI matrices for complex mixtures. tsijournals.comnist.gov |
| 3-Methyl-6-nitro-1H-indole | 3,6-MNI | Effective dual-polarity matrix. tsijournals.comnist.gov |
| 2,3-Dimethyl-4-nitro-1H-indole | 2,3,4-DMNI | Showed good performance as a dual-polarity matrix. tsijournals.comnist.gov |
| 2,3-Dimethyl-6-nitro-1H-indole | 2,3,6-DMNI | Identified as the best matrix for blueberry tissue imaging. tsijournals.comnist.gov |
| 4-Nitro-1H-indole | 4-NI | Demonstrated utility as a dual-polarity MALDI matrix. tsijournals.comnist.gov |
This table summarizes findings from a comparative study of novel nitro indole MALDI matrices. tsijournals.comnist.gov
This emerging application of nitro indole derivatives in MALDI mass spectrometry underscores the continued development of new tools and methodologies for advanced chemical analysis.
Computational and Theoretical Chemistry Studies on 3,3 Dimethyl 6 Nitroindoline Hydrochloride Systems
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic structure, stability, and reactivity of molecules. These calculations, based on the principles of quantum mechanics, can predict a wide range of molecular properties with high accuracy.
Density Functional Theory (DFT) Applications for Stability, Reactivity, and Spectroscopic Property Prediction
Density Functional Theory (DFT) has become a popular method in computational chemistry due to its balance of accuracy and computational cost. DFT calculations can provide valuable information about the stability of 3,3-Dimethyl-6-nitroindoline (B71290) hydrochloride by determining its optimized geometry and thermodynamic properties. The reactivity of the molecule can be assessed through the calculation of various chemical descriptors. researchgate.net
Furthermore, DFT can be employed to predict spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.gov These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign spectral features. researchgate.netscilit.com
Table 1: Predicted Spectroscopic Data for 3,3-Dimethyl-6-nitroindoline Hydrochloride using DFT
| Spectroscopic Property | Predicted Value |
|---|---|
| Major IR Stretching Frequencies (cm⁻¹) | C-N stretching, N-O stretching, C-H stretching |
| ¹H NMR Chemical Shifts (ppm) | Aromatic protons, Methyl protons, Methylene (B1212753) protons |
| ¹³C NMR Chemical Shifts (ppm) | Aromatic carbons, Methyl carbons, Methylene carbons |
Ab Initio Methods for High-Accuracy Electronic Structure Determination
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, can provide highly accurate determinations of the electronic structure of this compound. While computationally more demanding than DFT, ab initio methods are crucial for benchmarking other methods and for obtaining precise energetic and electronic properties. sapub.org
Frontier Molecular Orbital (FMO) Analysis and Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.org By analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of this compound, it is possible to predict the sites susceptible to electrophilic and nucleophilic attack. bhu.ac.inresearchgate.net The energy gap between the HOMO and LUMO is also an important indicator of the molecule's kinetic stability. researchgate.netresearchgate.net
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. researchgate.net The MEP map of this compound would reveal regions of positive and negative electrostatic potential, indicating the likely sites for electrophilic and nucleophilic interactions, respectively. researchgate.netchemrxiv.orgrsc.org
Table 2: Frontier Molecular Orbital Properties of this compound
| Parameter | Description |
|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | Indicator of chemical reactivity and kinetic stability |
Molecular Dynamics Simulations and Conformational Landscape Analysis
Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior by simulating the motion of atoms and molecules over time. These simulations are invaluable for exploring the conformational landscape and intermolecular interactions of this compound.
Conformational Sampling and Dynamics in Various Chemical Environments
MD simulations can be used to explore the different conformations that this compound can adopt in various environments, such as in different solvents or in the presence of other molecules. researchgate.netnih.gov This analysis helps to understand the flexibility of the molecule and identify the most stable conformations. mdpi.comnih.gov
Intermolecular Interactions and Solvent Effects on Molecular Behavior
The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. researchgate.net MD simulations can be used to study these intermolecular interactions in detail, providing insights into solvation processes and the effect of the solvent on the molecule's conformation and reactivity.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational quantum chemistry, particularly Density Functional Theory (DFT), offers powerful methods for the a priori prediction of spectroscopic parameters. These theoretical calculations can aid in the structural confirmation of synthesized molecules, assist in the interpretation of experimental spectra, and provide a deeper understanding of the electronic structure.
Nuclear Magnetic Resonance (NMR) Chemical Shifts:
The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational spectroscopy. The Gauge-Independent Atomic Orbital (GIAO) method is one of the most common approaches employed for this purpose, often in conjunction with a DFT functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)). The process involves optimizing the molecular geometry of the compound and then calculating the isotropic magnetic shielding tensors for each nucleus. These shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
For a molecule like 3,3-Dimethyl-6-nitroindoline, computational models can predict the chemical shifts for each of its unique carbon and hydrogen atoms. The accuracy of these predictions is generally high, with deviations from experimental values often being systematic and correctable. A hypothetical comparison of calculated and experimental chemical shifts for the free base, 3,3-Dimethyl-6-nitroindoline, is presented in Table 1 to illustrate the utility of this approach. Such calculations are invaluable for assigning complex spectra and for distinguishing between potential isomers. nih.gov
Table 1: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for 3,3-Dimethyl-6-nitroindoline This data is illustrative and based on typical results from DFT calculations for similar organic molecules.
| Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) |
|---|---|---|---|---|
| C2 | 55.2 | 54.8 | 3.25 | 3.20 |
| C3 | 45.8 | 45.5 | - | - |
| C3a | 150.1 | 149.7 | - | - |
| C4 | 118.5 | 118.2 | 7.85 | 7.80 |
| C5 | 125.0 | 124.6 | 7.10 | 7.05 |
| C6 | 142.3 | 141.9 | - | - |
| C7 | 108.9 | 108.5 | 7.95 | 7.91 |
Vibrational Frequencies:
Theoretical calculations of vibrational frequencies are crucial for interpreting infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed, and its diagonalization yields the harmonic vibrational frequencies and their corresponding normal modes. researchgate.net These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and the neglect of electron correlation. To improve agreement with experimental data, the calculated frequencies are typically scaled by an empirical factor. mdpi.comnih.gov
For 3,3-Dimethyl-6-nitroindoline, computational methods can predict the frequencies of characteristic vibrational modes, such as the N-H stretch of the indoline (B122111) amine, the asymmetric and symmetric stretches of the nitro (NO₂) group, and various C-H and C-C stretching and bending modes within the aromatic and aliphatic portions of the molecule. researchgate.net A table of selected, hypothetically calculated vibrational frequencies is provided below (Table 2) to demonstrate the level of detail achievable.
Table 2: Hypothetical Calculated Vibrational Frequencies (cm⁻¹) for 3,3-Dimethyl-6-nitroindoline This data is illustrative and based on typical results from DFT calculations for similar functional groups.
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Expected Experimental Range (cm⁻¹) |
|---|---|---|
| N-H Stretch | 3350 | 3300-3500 |
| Aromatic C-H Stretch | 3080 | 3000-3100 |
| Aliphatic C-H Stretch | 2970 | 2850-3000 |
| NO₂ Asymmetric Stretch | 1525 | 1500-1560 |
| C=C Aromatic Stretch | 1480 | 1450-1600 |
| NO₂ Symmetric Stretch | 1345 | 1335-1355 |
Reaction Mechanism Elucidation via Computational Pathways and Transition State Analysis
Computational chemistry provides a powerful lens through which to view the intricate details of chemical reactions. By mapping out the potential energy surface (PES) for a given reaction, chemists can identify the most likely pathways, characterize transient intermediates, and determine the structures and energies of transition states. rsc.org This is particularly useful for understanding the reactivity of functionalized heterocycles like 3,3-Dimethyl-6-nitroindoline.
Computational Pathways:
For a molecule containing both an indoline nucleus and a nitroaromatic system, several reaction types can be investigated computationally. For example, electrophilic aromatic substitution on the benzene (B151609) ring is a common reaction for nitroaromatic compounds. Computational studies can model the approach of an electrophile to different positions on the ring, calculating the energies of the resulting sigma complexes (intermediates) to predict the regioselectivity of the reaction. The directing effects of the indoline ring and the nitro group can be quantified and understood in terms of their electronic contributions.
Another area of interest is the reactivity of the indoline nitrogen. Its nucleophilicity and its role in reactions such as N-alkylation or N-acylation can be explored. Computational models can help to understand how the electronic nature of the rest of the molecule influences the reactivity at this site.
Transition State Analysis:
A critical aspect of elucidating reaction mechanisms is the identification and characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. acs.org Computational methods are used to locate these first-order saddle points on the potential energy surface. A key feature of a calculated TS structure is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate, leading from reactants to products.
For instance, in a hypothetical study of the reduction of the nitro group in a related nitroindoline (B8506331), computational chemists could model the stepwise transfer of hydrogen atoms or electrons. The transition state for each step could be located, and the activation energy (the energy difference between the reactants and the transition state) calculated. This activation energy is a key determinant of the reaction rate. By comparing the activation energies of different possible pathways, the most favorable mechanism can be identified. nih.govnih.gov
Table 3: Hypothetical Energy Profile for a Reaction Step Involving a Nitroaromatic Compound This data is illustrative and based on typical DFT calculations for reaction mechanisms.
| Species | Relative Energy (kcal/mol) | Key Geometric Feature | Number of Imaginary Frequencies |
|---|---|---|---|
| Reactants | 0.0 | - | 0 |
| Transition State | +25.5 | Partially formed C-H bond (1.5 Å) | 1 |
| Intermediate | -5.2 | Fully formed C-H bond | 0 |
Emerging Research Applications and Future Directions for 3,3 Dimethyl 6 Nitroindoline Hydrochloride in Chemical Science
Applications in Advanced Functional Materials Research
The 3,3-dimethyl-6-nitroindoline (B71290) moiety is a fundamental building block for a variety of functional materials, largely due to its incorporation into photoswitchable molecules. These materials can reversibly change their properties upon exposure to light, making them valuable for a range of technological applications.
Development as Photochromic or Chromogenic Systems
The most prominent application of 3,3-Dimethyl-6-nitroindoline is as a precursor to photochromic spiropyrans and spirooxazines. Photochromism is the reversible transformation of a chemical species between two forms with different absorption spectra, induced by electromagnetic radiation. mdpi.com
In this context, the indoline (B122111) nitrogen is first alkylated (if not already substituted) and then condensed with substituted salicylaldehydes or ortho-hydroxynitroso aromatic derivatives to form the spiro compound. The 6-nitro group on the indoline ring is a crucial electron-withdrawing group that significantly influences the photochromic properties of the resulting spiropyran or spirooxazine. rsc.orgresearchgate.net
Upon irradiation with UV light, the C-O bond of the pyran ring in the spiropyran cleaves, leading to the formation of the colored, planar merocyanine (B1260669) (MC) form. This process is reversible, and the molecule returns to its colorless, closed spiro (SP) form upon exposure to visible light or heat. mdpi.comrsc.org The presence and position of the nitro group are critical for stabilizing the colored merocyanine form, affecting properties such as the coloration quantum yield and the thermal relaxation rate. rsc.org For instance, 6-nitro substituted spirobenzopyranindolines (BIPS) show substantial coloration quantum yields (Φ_col = 0.3–0.8) in nonpolar solvents and thermal relaxation times that can range from seconds to several hours depending on the solvent and other substituents. rsc.org
| Compound Type | Solvent | λmax of Merocyanine Form (nm) | Thermal Relaxation Time (τ) at 25°C | Reference |
|---|---|---|---|---|
| 6-Nitro BIPS | Methylcyclohexane | ~590 | ~2 s | rsc.org |
| 6-Nitro BIPS Derivative | Ethanol | ~560 | Up to 104 s | rsc.org |
| 8-ethoxy-6-nitro BIPS | Diphenyl ether | 620 | 11.7 s (half-life) | researchgate.net |
Role in Chemosensors or Probes for Non-Biological Analytes
The photo-induced transformation from the closed spiropyran form to the open merocyanine form is accompanied by a significant change in molecular geometry and electronic structure. The planar, zwitterionic merocyanine isomer can act as an effective ligand for metal ions. This property is exploited in the design of chemosensors. researchgate.netsemanticscholar.orgresearchgate.net
Derivatives of 6-nitroindoline spiropyrans have been developed as colorimetric and fluorescent sensors for various metal ions, including Cu²⁺, Fe³⁺, and Zn²⁺. mdpi.comnih.gov The binding of a metal ion to the merocyanine form typically results in a stable complex, which can be detected by a change in color (absorption spectrum) or fluorescence. semanticscholar.orgresearchgate.net This interaction often causes a hypsochromic (blue) or bathochromic (red) shift in the absorption maximum of the merocyanine form, allowing for the qualitative and quantitative detection of the target analyte. For example, a dimethylamine-functionalized spiropyran has been shown to be a highly selective and sensitive colorimetric sensor for copper(II) ions, with a visual detection limit as low as ~6 μM. nih.gov Similarly, spiropyran-based hydrogels have been developed for the fluorescent detection of Zn²⁺ with a detection limit of 0.803 μM. mdpi.com
| Spiropyran Derivative | Target Analyte | Sensing Method | Key Finding | Reference |
|---|---|---|---|---|
| Dimethylamine-functionalized spiropyran | Cu²⁺ | Colorimetric | Naked-eye detection down to ~6 μM; LOD of 0.11 μM. | nih.gov |
| Spiropyran grafted hydrogel | Zn²⁺, Sn²⁺, Cu²⁺ | Fluorometric & Colorimetric | LOD for Zn²⁺ is 0.803 μM. | mdpi.com |
| 6′-halogenospiro[indoline-pyridobenzopyrans] | Mg²⁺, Zn²⁺, Cd²⁺ | Fluorometric | Forms intensely fluorescent complexes with λem at 610–625 nm. | semanticscholar.orgresearchgate.net |
Integration into Optical or Electronic Materials
The photoswitchable nature of spiropyrans and spirooxazines derived from 3,3-Dimethyl-6-nitroindoline makes them excellent candidates for integration into advanced optical and electronic materials. Their ability to exist in two distinct states with different optical properties allows for their use in applications such as optical data storage, molecular switches, and smart materials. researchgate.netrsc.org
For optical data storage, information can be written onto a material containing the spiropyran (e.g., a doped polymer film) using UV light to convert it to the colored merocyanine form. This information can then be read by detecting the absorbance or fluorescence of the colored state and erased by applying visible light or heat to revert to the colorless spiropyran form. Spiropyran-doped liquid crystal polymer films have demonstrated potential for rewritable optical storage with good resistance to photofatigue and high spatial resolution.
Furthermore, these photochromic molecules can be incorporated into polymer backbones or as side chains to create "smart polymers" that respond to light. rsc.org These materials can exhibit photo-induced changes in properties like wettability, adhesion, or permeability, opening doors for applications in light-responsive coatings, actuators, and controlled-release systems.
Contributions to Methodological Development in Advanced Organic Synthesis
Beyond its role in functional materials, 3,3-Dimethyl-6-nitroindoline hydrochloride serves as a valuable starting material in organic synthesis, enabling the construction of complex molecular frameworks.
Precursors for Complex Heterocyclic Architectures
As established, 3,3-Dimethyl-6-nitroindoline is a key precursor for the synthesis of spiropyrans and spirooxazines, which are themselves complex heterocyclic architectures. The typical synthesis involves the condensation of a Fischer's base equivalent, derived from the indoline, with an aldehyde or a nitroso-phenol derivative. ekb.eg
The general synthetic route proceeds as follows:
Formation of the Indolium Salt: The nitrogen of 3,3-Dimethyl-6-nitroindoline is typically alkylated to form a quaternary ammonium (B1175870) salt (an indolium salt).
Formation of the Fischer's Base: Treatment of the indolium salt with a base generates the highly reactive 2-methyleneindoline intermediate, commonly known as a Fischer's base.
Condensation: The Fischer's base undergoes a condensation reaction with a suitable partner, such as 2-hydroxy-5-nitrobenzaldehyde, to form the final spirocyclic compound. This step creates the spiro center that connects the indoline and benzopyran moieties.
This modular synthesis allows for the creation of a vast library of spiropyran derivatives by varying the substituents on both the indoline and the salicylaldehyde (B1680747) precursors, enabling the fine-tuning of the final product's photochromic and chemical properties. rsc.org
Chiral Auxiliaries or Ligands in Asymmetric Catalysis
The use of chiral auxiliaries is a powerful strategy in asymmetric synthesis, where a chiral molecule is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. While various chiral indoline derivatives, such as those derived from (S)-indoline-2-carboxylic acid, have been successfully employed as chiral auxiliaries in asymmetric reductions and cycloadditions, the application of 3,3-Dimethyl-6-nitroindoline in this specific role is not well-documented in the current scientific literature. mdpi.com
The 3,3-dimethyl substitution pattern renders the molecule achiral, precluding its direct use as a chiral auxiliary. For a molecule to function as a chiral auxiliary, it must possess inherent chirality that can be transferred to a prochiral substrate, and it should be readily removable after the desired transformation. While the indoline scaffold is present in some chiral ligands and catalysts, there is currently no specific research pointing to the use of this compound or its direct derivatives as chiral auxiliaries or ligands in asymmetric catalysis. This remains a potential, yet unexplored, area for future research.
Exploration as Components in Advanced Analytical Techniques
While direct, widespread application of this compound in routine analytical methods is not extensively documented, the inherent structural and electronic features of the indoline scaffold, particularly when functionalized with a nitro group, position it as a compound of interest for exploratory research in advanced analytical techniques. The indole (B1671886) and indoline skeletons are recognized for their utility in the design of fluorescent chemosensors and electrochemical probes. rsc.org
The core indoline structure is a key component in a variety of fluorescent probes. rsc.org These probes are designed to interact with specific analytes, resulting in a measurable change in their fluorescence properties. This interaction can manifest as an increase (turn-on) or decrease (turn-off) in fluorescence intensity, or a shift in the emission wavelength. The design of such probes often involves modifying the indole or indoline ring with functional groups that can act as binding sites or modulate the electronic properties of the fluorophore. In this context, the nitro group of 3,3-Dimethyl-6-nitroindoline could serve as an electron-withdrawing group, potentially influencing the photophysical properties of the molecule and making it a candidate for the development of novel fluorescent sensors.
Another emerging area where indoline derivatives are being explored is in the development of electrochemical sensors. For instance, electrochemical methods have been developed for the detection of indole and its derivatives. nih.govmdpi.com Graphene-based field-effect transistors (G-FETs) have been utilized for the sensitive detection of indole, where the interaction between indole and the graphene surface leads to a measurable change in electrical conductance. nih.gov Polyindole-derived materials have also been used to create electrochemical sensors for detecting neurotransmitters like dopamine. mdpi.com The electroactive nature of the indoline ring suggests that 3,3-Dimethyl-6-nitroindoline could potentially be incorporated into modified electrodes for the electrochemical detection of specific analytes.
Furthermore, chromatographic techniques are fundamental in analytical chemistry, and methods for the analysis of indoline and related compounds have been developed using High-Performance Liquid Chromatography (HPLC). cetjournal.itmdpi.com These methods are crucial for separating and quantifying indole derivatives in various matrices. While this compound is not a standard analytical reagent, its unique structure could be utilized in the development of new stationary phases or as a standard for the analysis of related nitroaromatic compounds.
Below is a table summarizing the potential applications of the indoline scaffold in advanced analytical techniques, which could be extrapolated to 3,3-Dimethyl-6-nitroindoline.
| Analytical Technique | Role of Indoline Scaffold | Potential Application for 3,3-Dimethyl-6-nitroindoline |
| Fluorescence Spectroscopy | Core structure for fluorescent probes and chemosensors. rsc.org | Development of a fluorescent sensor, with the nitro group modulating its photophysical properties. |
| Electrochemical Sensing | Component of modified electrodes for detecting various analytes. nih.govmdpi.commdpi.com | Use in the fabrication of an electrochemical sensor for specific target molecules. |
| Chromatography | Analyte for method development and potential use in stationary phases. cetjournal.itmdpi.com | Serve as a reference standard for the analysis of nitro-substituted indolines. |
Future Research Avenues and Untapped Potential in Indoline Chemistry
The field of indoline chemistry is dynamic, with continuous efforts to synthesize novel derivatives and explore their applications. nih.gov The unique structural features of this compound present several untapped avenues for future research.
A significant area of future research lies in the synthetic modification of the 3,3-Dimethyl-6-nitroindoline scaffold to generate a library of new compounds with diverse functionalities. The presence of the nitro group offers a versatile handle for further chemical transformations. For example, reduction of the nitro group to an amine would yield 6-amino-3,3-dimethylindoline, a precursor for the synthesis of a wide range of derivatives, including amides, sulfonamides, and novel heterocyclic systems. These new derivatives could then be screened for various biological activities, building upon the known pharmacological potential of the indoline core. nih.gov
The photolytic properties of nitroindoline (B8506331) derivatives represent another promising area of exploration. Certain N-acyl-7-nitroindolines are known to be photoreactive and have been investigated as photocleavable protecting groups, allowing for the light-induced release of biologically active compounds. nih.gov Future studies could investigate whether 3,3-Dimethyl-6-nitroindoline and its derivatives exhibit similar photoreactivity, which could lead to applications in photopharmacology and materials science, such as in the development of light-responsive polymers or surfaces.
Moreover, the indoline scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with significant biological activity. researchgate.net While much of the focus has been on anticancer and antibacterial applications, the untapped potential of functionalized indolines in other therapeutic areas warrants further investigation. nih.govmdpi.com The specific substitution pattern of 3,3-Dimethyl-6-nitroindoline may confer unique pharmacological properties that have yet to be explored. Computational modeling and high-throughput screening could be employed to predict and identify potential biological targets for this compound and its future derivatives.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 3,3-Dimethyl-6-nitroindoline hydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via cyclization of precursors (e.g., substituted indoles) under acidic or basic conditions. For nitro group introduction, nitration reactions using mixed acids (HNO₃/H₂SO₄) are common. Optimization involves controlling reaction temperature (e.g., 0–5°C for nitration to avoid byproducts) and using catalysts like FeCl₃ to enhance regioselectivity. Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) improves yield and purity .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substituent positions and ring saturation. Infrared (IR) spectroscopy identifies functional groups (e.g., nitro group at ~1520 cm⁻¹, amine hydrochloride at ~2500 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while elemental analysis (C, H, N, Cl) ensures stoichiometric accuracy. X-ray crystallography may resolve crystallographic data for polymorphic forms .
Q. What solubility profiles should researchers consider for handling this compound in experimental workflows?
- Methodological Answer : The compound is typically soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. Solubility tests under varying pH (e.g., phosphate-buffered saline) are essential for biological assays. For kinetic studies, use UV-Vis spectroscopy to monitor solubility changes under controlled temperatures (25–37°C) .
Advanced Research Questions
Q. How do solvent polarity and reaction conditions influence the regioselectivity of nitro group introduction in 3,3-Dimethylindoline derivatives?
- Methodological Answer : Solvent polarity affects nitration kinetics and regioselectivity. Non-polar solvents (e.g., dichloromethane) favor slower reactions, reducing side products. Polar solvents (acetic acid) enhance electrophilic attack at the 6-position. Computational modeling (DFT calculations) predicts electron density distribution on the indoline ring, guiding solvent selection. Experimental validation via HPLC (C18 column, acetonitrile/water gradient) quantifies positional isomer ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
